molecular formula C18H15FN4OS B11289853 6-[(3,4-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3,4-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11289853
M. Wt: 354.4 g/mol
InChI Key: DQZUYJAITQMGQX-UHFFFAOYSA-N
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Description

6-[(3,4-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.

    Cyclization with Thiadiazole: The triazole-3-thione is then reacted with appropriate halogenated compounds to form the triazolo[3,4-b][1,3,4]thiadiazole core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitution at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 6-[(3,4-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various assays for its antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its pharmacological activities suggest it could be developed into drugs for treating infections, inflammation, and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable heterocyclic structure.

Mechanism of Action

The mechanism of action of 6-[(3,4-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with different substituents.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Various derivatives with different phenyl or alkyl groups.

Uniqueness

The uniqueness of 6-[(3,4-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 3,4-dimethylphenoxy and 3-fluorophenyl groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H15FN4OS

Molecular Weight

354.4 g/mol

IUPAC Name

6-[(3,4-dimethylphenoxy)methyl]-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15FN4OS/c1-11-6-7-15(8-12(11)2)24-10-16-22-23-17(20-21-18(23)25-16)13-4-3-5-14(19)9-13/h3-9H,10H2,1-2H3

InChI Key

DQZUYJAITQMGQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)C

Origin of Product

United States

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